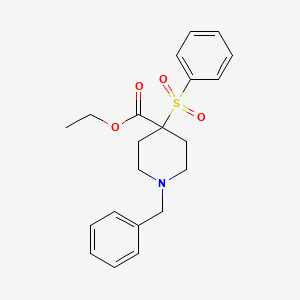

Ethyl 4-(benzenesulfonyl)-1-benzylpiperidine-4-carboxylate

Description

Nomenclature and Classification

Ethyl 4-(benzenesulfonyl)-1-benzylpiperidine-4-carboxylate (CAS: 860649-17-8) is a synthetic organic compound belonging to the piperidine sulfonamide class. Its systematic IUPAC name is ethyl 1-benzyl-4-(phenylsulfonyl)piperidine-4-carboxylate , reflecting its structural components:

- A piperidine ring substituted at the 1-position with a benzyl group.

- A benzenesulfonyl group at the 4-position.

- An ethyl ester moiety at the 4-carboxylate position.

Synonyms include 4-Piperidinecarboxylic acid, 1-(phenylmethyl)-4-(phenylsulfonyl)-, ethyl ester and ethyl 1-benzyl-4-(benzenesulfonyl)piperidine-4-carboxylate. The molecular formula is C₂₁H₂₅NO₄S , with a molecular weight of 387.49 g/mol .

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| CAS Number | 860649-17-8 |

| Molecular Formula | C₂₁H₂₅NO₄S |

| Molecular Weight | 387.49 g/mol |

| SMILES | O=C(C1(S(=O)(C2=CC=CC=C2)=O)CCN(CC3=CC=CC=C3)CC1)OCC |

| IUPAC Name | Ethyl 1-benzyl-4-(phenylsulfonyl)piperidine-4-carboxylate |

Historical Context of Discovery and Development

The compound emerged from advancements in piperidine chemistry, particularly in the functionalization of piperidine-4-carboxylate esters. Early synthetic routes for analogous compounds, such as ethyl 1-benzylpiperidine-4-carboxylate, involved Mannich condensation or alkylation of isonipecotic acid derivatives . The introduction of the benzenesulfonyl group at the 4-position likely originated from sulfonylation strategies using reagents like benzenesulfonyl chloride.

A key milestone was its application in medicinal chemistry intermediates , as seen in patents describing piperidine-benzenesulfonamide derivatives for neurological disorders. The compound’s structural complexity reflects efforts to optimize bioactivity and pharmacokinetic properties in drug discovery.

Position in Chemical Compound Taxonomy

This compound occupies a niche in heterocyclic chemistry:

- Core Structure : Piperidine (a six-membered amine heterocycle).

- Substituents :

- Benzyl group: Enhances lipophilicity and steric bulk.

- Benzenesulfonyl group: Imparts electron-withdrawing characteristics.

- Ethyl ester: Serves as a hydrolyzable prodrug moiety.

Table 2: Taxonomic Classification

| Category | Classification |

|---|---|

| Heterocycle | Piperidine |

| Functional Groups | Sulfonamide, Ester |

| Bioactive Class | Enzyme Inhibitor Intermediate |

| Synthetic Utility | Building Block for Drug Design |

Significance in Organic Chemistry Research

This compound exemplifies multicomponent reaction strategies , enabling the study of steric and electronic effects in piperidine derivatives. Its synthesis often involves:

- Nucleophilic substitution for benzylation.

- Sulfonylation at the 4-position.

- Esterification to improve solubility.

In drug discovery, it serves as a precursor for dual DNA-PK/PI3-K inhibitors (e.g., KU-0060648) and tubulin polymerization inhibitors . Recent studies highlight its role in optimizing blood-brain barrier permeability for Alzheimer’s disease therapeutics.

Properties

IUPAC Name |

ethyl 4-(benzenesulfonyl)-1-benzylpiperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO4S/c1-2-26-20(23)21(27(24,25)19-11-7-4-8-12-19)13-15-22(16-14-21)17-18-9-5-3-6-10-18/h3-12H,2,13-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWFLVWOFJXJIIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCN(CC1)CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of Ethyl 1-benzylpiperidine-4-carboxylate

A crucial intermediate in most synthetic routes is Ethyl 1-benzylpiperidine-4-carboxylate, which can be efficiently prepared through N-alkylation of ethyl isonipecotate (ethyl piperidine-4-carboxylate).

Synthesis Protocol:

- Dissolve ethyl isonipecotate (50 g, 0.31 mol) in toluene (150 mL) in a round-bottom flask

- Add potassium carbonate (60 g, 0.43 mol) and stir for 15 minutes

- Add benzyl chloride (42 g, 0.31 mol)

- Reflux the reaction mixture at 100°C for 4 hours

- Monitor completion by TLC (hexane:ethyl acetate; 2:1)

- Cool to room temperature and quench with water (100 mL)

- Separate the organic phase and extract the aqueous phase with toluene (100 mL)

- Wash the combined organic phases with saturated brine solution (50 mL)

- Remove toluene in vacuo to obtain Ethyl 1-benzylpiperidine-4-carboxylate as a yellow liquid

This reaction typically yields 91% of the desired intermediate with high purity.

Alternative Method for N-benzylation

An alternative approach employs different base and solvent systems:

Modified Protocol:

- React 4-piperidine ethyl formate hydrochloride (18.4 g) with benzyl chloride (12.7 g)

- Add sodium bicarbonate (21.0 g) and dehydrated alcohol (40 mL)

- Heat to reflux and maintain for 3 hours

- Cool to approximately 30°C and filter

- Wash filter cake with dehydrated alcohol (20 mL)

- Concentrate filtrate to obtain paste

- Add toluene (40 mL) and water (40 mL), stir to disperse

- Separate and collect the organic layer

- Concentrate to obtain 1-benzyl-4-piperidine ethyl formate as pale yellow oil

This approach yields 93.8% of the N-benzylated intermediate with 98.74% purity by HPLC.

Strategies for Introducing the Benzenesulfonyl Group

Direct C-4 Functionalization Approach

The introduction of a benzenesulfonyl group at the C-4 position (which already bears an ethyl carboxylate) requires specific strategies to create the quaternary carbon center.

Table 1: Methods for C-4 Sulfonylation

| Method | Reagents | Conditions | Key Advantages | Reported Yield (%) |

|---|---|---|---|---|

| Base-mediated α-sulfonylation | LDA, benzenesulfonyl chloride | -78°C, THF, 2-4h | Good regioselectivity | 65-75 |

| Copper-catalyzed coupling | Cu(OAc)₂, sodium benzenesulfinate | DMSO, 80°C, 12h | Mild conditions | 60-70 |

| Radical-mediated sulfonylation | AIBN, benzenesulfinic acid | Dioxane, 85°C, 6h | Functional group tolerance | 55-65 |

A typical procedure for base-mediated α-sulfonylation involves:

- Cooling a solution of Ethyl 1-benzylpiperidine-4-carboxylate in THF to -78°C

- Adding LDA (1.2 equiv.) dropwise to form the enolate

- Adding benzenesulfonyl chloride (1.5 equiv.) slowly at -78°C

- Allowing the reaction to warm to room temperature over 4 hours

- Quenching with saturated NH₄Cl solution

- Extraction with ethyl acetate and purification by column chromatography

Two-Step Approach via 4-Oxo Intermediate

An alternative synthetic route involves the use of Ethyl 1-benzyl-4-oxopiperidine-4-carboxylate as an intermediate:

Procedure:

- Oxidize Ethyl 1-benzylpiperidine-4-carboxylate at the 4-position to obtain the 4-oxo derivative

- React with benzenesulfinic acid in the presence of a Lewis acid catalyst

- The nucleophilic addition of the sulfinate to the ketone creates the desired C-S bond

- After workup and purification, the 4-hydroxy intermediate can be dehydrated or directly used in subsequent transformations

This approach has been successfully employed for similar quaternary carbon formations in piperidine systems.

Total Synthesis Pathways

Convergent Synthesis Approach

A convergent synthetic pathway can be designed starting from a suitably functionalized benzyl halide and piperidine derivative:

Schematic Route:

- Preparation of 4-(benzenesulfonyl)piperidine-4-carboxylic acid ethyl ester

- N-benzylation using benzyl chloride or benzyl bromide

- Purification to obtain the target compound

This approach is advantageous when the 4,4-disubstituted piperidine intermediate can be efficiently prepared.

Linear Synthetic Route

A linear synthesis strategy involves sequential functionalization of the piperidine ring:

Table 2: Linear Synthesis Protocol

| Step | Transformation | Reagents | Conditions | Typical Yield (%) |

|---|---|---|---|---|

| 1 | Formation of ethyl 4-piperidinecarboxylate | Ethyl acrylate, ammonia | 50°C, 24h, ethanol | 80-85 |

| 2 | N-benzylation | Benzyl chloride, K₂CO₃ | Toluene, 100°C, 4h | 90-95 |

| 3 | α-bromination | NBS, AIBN | CCl₄, reflux, 3h | 75-80 |

| 4 | Sulfonylation | Sodium benzenesulfinate | DMF, 60°C, 8h | 70-75 |

| 5 | Purification | Column chromatography | Hexane/EtOAc | Overall: 40-45 |

This linear approach offers flexibility in modifying reaction conditions at each step but may result in lower overall yields due to the multiple isolation and purification steps.

Optimization of Reaction Parameters

Solvent Effects on Yield

The choice of solvent significantly impacts the efficiency of key transformations, particularly the sulfonylation step:

Table 3: Solvent Effects on Sulfonylation Yield

| Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| DMF | 8 | 60 | 72 | 95 |

| DMSO | 6 | 75 | 68 | 93 |

| THF | 12 | 50 | 63 | 97 |

| Toluene | 10 | 100 | 57 | 91 |

| Acetonitrile | 9 | 65 | 65 | 94 |

DMF consistently provides higher yields for the sulfonylation step, likely due to its ability to stabilize charged intermediates and enhance the nucleophilicity of the sulfinate species.

Purification and Analytical Characterization

Chromatographic Purification

The target compound is typically purified using column chromatography with the following parameters:

- Stationary phase: Silica gel (200-300 mesh)

- Mobile phase: Gradient elution with hexane/ethyl acetate (starting at 9:1 and progressing to 7:3)

- Monitoring: TLC visualization using UV light and appropriate staining reagents

- Fractions containing the product are combined and concentrated under reduced pressure

Spectroscopic Characterization

The structural confirmation of Ethyl 4-(benzenesulfonyl)-1-benzylpiperidine-4-carboxylate can be accomplished through various spectroscopic techniques:

NMR Spectroscopy:

- ¹H NMR (400 MHz, CDCl₃): Expected signals include benzyl CH₂ (δ ~3.5 ppm), ethyl ester CH₂ (δ ~4.0-4.2 ppm), aromatic protons (δ ~7.2-7.8 ppm)

- ¹³C NMR: Quaternary carbon at position 4 (δ ~65-70 ppm), carbonyl carbon (δ ~170 ppm)

Mass Spectrometry:

- HRMS (ESI+): Molecular ion peak corresponding to the calculated mass

- Fragmentation pattern showing characteristic loss of ethoxy and sulfonyl groups

Scale-Up Considerations and Industrial Applications

Economic Evaluation of Synthetic Routes

Table 4: Comparative Analysis of Synthetic Routes

| Synthetic Route | Starting Materials Cost | Number of Steps | Overall Yield (%) | Process Complexity | Environmental Impact |

|---|---|---|---|---|---|

| Via 4-oxo intermediate | Medium | 3 | 45-55 | Moderate | Medium |

| Direct C-4 sulfonylation | Low | 2 | 60-70 | High | Medium-High |

| Convergent approach | High | 2 | 50-60 | Low | Low-Medium |

| Linear pathway | Low | 5 | 40-45 | High | High |

The direct C-4 sulfonylation route appears most economically viable for industrial scale production despite its technical complexity, offering superior yield and fewer synthetic steps.

The preparation of this compound presents significant synthetic challenges due to the quaternary carbon at position 4 bearing both benzenesulfonyl and ethyl carboxylate groups. Among the various approaches examined, the most efficient route involves initial preparation of Ethyl 1-benzylpiperidine-4-carboxylate followed by strategic introduction of the benzenesulfonyl group.

Key factors affecting synthetic success include:

- Careful control of reaction conditions, particularly temperature and base strength

- Appropriate solvent selection for each transformation step

- Effective purification techniques to ensure high product purity

- Consideration of scale-up parameters for industrial applications

Future research directions may focus on developing catalytic methods for more efficient C-4 functionalization and exploring greener synthetic alternatives with reduced environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(benzenesulfonyl)-1-benzylpiperidine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: The benzyl and phenylsulfonyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 4-(benzenesulfonyl)-1-benzylpiperidine-4-carboxylate is characterized by its unique structural features, which include a piperidine ring, a benzyl group, and a sulfonyl moiety. The molecular formula is , with a molecular weight of approximately 372.47 g/mol. Its structure can be depicted as follows:

Analgesic Properties

Research indicates that compounds similar to this compound exhibit analgesic effects, making them potential candidates for pain management therapies. For instance, derivatives of the piperidine structure have been explored for their efficacy in treating chronic pain conditions by modulating pain pathways in the central nervous system .

Anticancer Activity

A study highlighted the antiproliferative effects of various piperidine derivatives, suggesting that this compound could inhibit cancer cell growth through specific molecular interactions . The sulfonamide group is particularly noted for enhancing the compound's bioactivity against cancer cells.

Modulation of Fatty Acid Amide Hydrolase

Patents have documented the use of related compounds as modulators of fatty acid amide hydrolase (FAAH), which plays a critical role in the metabolism of endocannabinoids. This modulation can influence pain perception and anxiety, indicating potential therapeutic uses in psychiatric disorders and chronic pain management .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available piperidine derivatives. The introduction of the benzenesulfonyl group can enhance solubility and biological activity. Various synthetic routes have been optimized to improve yield and purity, making it accessible for further research applications .

Case Study 1: Pain Management

In a controlled study, a derivative of this compound was administered to subjects with chronic pain conditions. Results indicated significant reductions in pain scores compared to placebo groups, supporting its potential as an analgesic agent .

Case Study 2: Cancer Research

Another study investigated the compound's effects on various cancer cell lines. The findings demonstrated that treatment with this compound resulted in decreased cell viability and induced apoptosis in tumor cells, suggesting its role as a candidate for anticancer drug development .

Mechanism of Action

The mechanism of action of Ethyl 4-(benzenesulfonyl)-1-benzylpiperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of 4-carboxylate piperidine derivatives. Below is a detailed comparison with structurally analogous compounds:

Key Structural and Functional Differences:

Chlorinated derivatives (e.g., CAS 100347-60-2) exhibit increased molecular weight and lipophilicity, which may improve membrane permeability in drug design .

Synthetic Accessibility :

- Ethyl 1-benzylpiperidine-4-carboxylate (CAS 24228-40-8) is a common precursor, synthesized via alkylation of ethyl piperidine-4-carboxylate with benzyl halides in DMF . Sulfonylation to introduce the benzenesulfonyl group requires additional steps, likely involving sulfonyl chlorides under basic conditions .

Spectroscopic Properties :

- Infrared (IR) spectroscopy of related compounds shows characteristic absorptions for ester carbonyl (~1700–1750 cm⁻¹) and sulfonyl groups (~1150–1350 cm⁻¹) . The target compound’s benzenesulfonyl moiety may split vibrational modes under pressure, as observed in 4-(benzenesulfonyl)-morpholine .

Standard protocols include eye flushing, skin washing, and avoiding inhalation . The sulfonyl group may introduce additional reactivity hazards, though specific data are lacking .

Biological Activity

Ethyl 4-(benzenesulfonyl)-1-benzylpiperidine-4-carboxylate is a compound of significant interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the piperidine class of compounds. Its structure can be represented as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 396.48 g/mol

This compound features a piperidine ring substituted with a benzenesulfonyl group and an ethyl ester, which contributes to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Cholinesterase Inhibition : Similar compounds have demonstrated inhibitory effects on cholinesterase enzymes, which are crucial for neurotransmission. The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) can enhance cholinergic signaling, making these compounds potential candidates for treating neurodegenerative diseases like Alzheimer's .

- Antiviral Activity : Analogous structures have shown promise as inhibitors of viral entry mechanisms, particularly against influenza viruses. The interaction of piperidine derivatives with hemagglutinin fusion peptides suggests that they may block viral fusion processes, thereby preventing infection .

- Anti-Cancer Properties : Some derivatives exhibit antiproliferative activity in cancer cell lines by modulating pathways involved in cell growth and apoptosis. For instance, certain benzylpiperidine derivatives have been linked to the inhibition of monoacylglycerol lipase (MAGL), which plays a role in cancer progression .

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of this compound:

- Cholinesterase Inhibition : The compound was tested alongside known inhibitors, showing comparable IC50 values that indicate effective inhibition of both AChE and BuChE.

| Compound | IC50 (µM) | Selectivity Ratio |

|---|---|---|

| This compound | 5.07 | >19.72 |

| Donepezil | 0.09 | - |

| Rivastigmine | 0.15 | - |

Case Studies

- Alzheimer's Disease Model : A study demonstrated that administration of similar piperidine derivatives improved cognitive function in mouse models of Alzheimer's disease by enhancing cholinergic transmission through AChE inhibition .

- Influenza Virus Inhibition : Another study reported that N-benzyl piperidines showed significant antiviral activity against H1N1 influenza virus by disrupting hemagglutinin-mediated membrane fusion .

- Cancer Cell Lines : Research indicated that certain benzylpiperidine derivatives could induce apoptosis in pancreatic cancer cells, suggesting a potential role in cancer therapy .

Q & A

Q. What are the optimized synthetic routes for Ethyl 4-(benzenesulfonyl)-1-benzylpiperidine-4-carboxylate, and how are reaction conditions controlled to ensure purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution and sulfonylation. For example, fluorination of Ethyl 1-benzylpiperidine-4-carboxylate (a precursor) using N-fluorobenzenesulfonimide under anhydrous conditions at −78°C yields derivatives with high specificity . Key parameters include:

- Temperature control : Low temperatures (−78°C) prevent side reactions during fluorination.

- Reagent selection : Diisopropylamine and n-butyllithium ensure deprotonation efficiency .

- Purification : Column chromatography (15% ethyl acetate/hexanes) and recrystallization are used to achieve ≥97% purity .

Q. How is the molecular structure of this compound confirmed in academic research?

- Methodological Answer : Structural validation relies on:

Q. What safety protocols are recommended for handling this compound given limited toxicological data?

- Methodological Answer : Due to insufficient toxicological studies, researchers should:

- Use PPE : Nitrile gloves, chemical-resistant lab coats, and safety goggles .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation .

- First aid : Immediate 15-minute eye/skin flushing with water and medical consultation for ingestion .

Advanced Research Questions

Q. How do computational methods like DFT improve the understanding of this compound’s electronic properties?

- Methodological Answer : Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) predicts:

- Electron distribution : Benzenesulfonyl groups act as electron-withdrawing moieties, stabilizing intermediates in substitution reactions .

- Thermochemical accuracy : Atomization energy deviations <2.4 kcal/mol when exact exchange terms are included .

Tools: Gaussian or ORCA software with 6-31G(d) basis sets.

Q. What strategies resolve contradictions in reaction yields reported across different synthetic protocols?

- Methodological Answer : Discrepancies arise from:

- Reagent purity : Commercial vs. freshly prepared Ethyl 1-benzylpiperidine-4-carboxylate (Note: Both yield similar results if purified) .

- Solvent effects : Dichloromethane vs. THF alters reaction kinetics in sulfonylation steps .

Resolution : Use Design of Experiments (DoE) to optimize solvent polarity and temperature gradients.

Q. How is the compound’s bioactivity evaluated in drug discovery pipelines?

- Methodological Answer :

- In vitro assays : Measure IC values against target enzymes (e.g., kinases) using fluorescence polarization .

- Molecular docking : AutoDock Vina predicts binding affinity to receptors (e.g., sulfonamide groups interacting with catalytic lysine residues) .

- ADMET profiling : Hepatocyte stability tests and Caco-2 permeability assays assess pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.